Home > Products > Screening Compounds P51885 > Palbociclib N-oxide
Palbociclib N-oxide - 2174002-29-8

Palbociclib N-oxide

Catalog Number: EVT-2822313
CAS Number: 2174002-29-8
Molecular Formula: C24H29N7O3
Molecular Weight: 463.542
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one, more commonly known as palbociclib, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). CDK4/6 are key regulators of the cell cycle, specifically the transition from the G1 phase to the S phase. Palbociclib's role in scientific research stems from its ability to inhibit these kinases, thereby interrupting the cell cycle and providing valuable insights into cell cycle regulation, cancer development, and potential therapeutic strategies.

Molecular Structure Analysis

The chemical reactivity of palbociclib has been investigated in the context of its synthesis, stability, and potential metabolic pathways. For example, the identification and characterization of process-related impurities provide insights into the potential side reactions that can occur during its synthesis. These studies help establish robust synthetic routes and optimize reaction conditions to minimize the formation of unwanted byproducts. Additionally, investigations into the stability of palbociclib under various conditions, such as different pH levels, temperatures, and in the presence of oxidizing agents, help determine its shelf life and storage conditions.

Mechanism of Action

Palbociclib acts as an ATP-competitive inhibitor of CDK4/6, binding to the ATP-binding pocket of these kinases and preventing them from phosphorylating their substrate, retinoblastoma protein (Rb). This inhibition prevents the phosphorylation of Rb, which in turn, blocks the G1/S phase transition of the cell cycle. This mechanism of action has been extensively studied through biochemical assays, cell-based studies, and computational modeling, providing a detailed understanding of how palbociclib interacts with its target kinases at the molecular level.

Physical and Chemical Properties Analysis

The physical and chemical properties of palbociclib, such as its solubility, stability, and crystal structure, have been studied to optimize its formulation, storage, and delivery. For instance, researchers have identified different polymorphic forms of palbociclib, each with unique physicochemical properties. These studies help in selecting the most suitable form for drug development based on factors like stability, solubility, and manufacturability. Additionally, understanding its chemical stability in different environments informs the development of appropriate storage conditions and delivery systems to ensure its efficacy.

Applications
  • Cell Cycle Research: Palbociclib is a valuable tool for dissecting the intricacies of cell cycle regulation. Its ability to specifically inhibit CDK4/6 allows researchers to study the downstream effects of blocking the G1/S phase transition. This has implications for understanding fundamental cellular processes like DNA replication, cell growth, and differentiation.

  • Cancer Research: Given its role as a cell cycle inhibitor, palbociclib is a crucial tool in cancer research. It's used to investigate the role of CDK4/6 in the development and progression of various cancers, particularly those where these kinases are overexpressed or dysregulated. Palbociclib is also used in preclinical studies to evaluate its potential as a single agent or in combination therapies for different cancer types.

  • Drug Discovery: The success of palbociclib as a CDK4/6 inhibitor has spurred further research into developing more potent and selective inhibitors of these kinases. Researchers are utilizing the knowledge gained from studying palbociclib's structure, mechanism of action, and pharmacokinetic properties to design and synthesize novel CDK4/6 inhibitors with improved efficacy and safety profiles.

Future Directions
  • Understanding Resistance Mechanisms: Despite its efficacy, some cancers develop resistance to palbociclib. Investigating these resistance mechanisms and identifying strategies to overcome them is a crucial area of ongoing research.

Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (Palbociclib)

  • Compound Description: Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of cell cycle progression. [, , , , , , , , , , , , , , , ] This compound exhibits potent anti-cancer activity by arresting the cell cycle in the G1 phase, effectively inhibiting tumor cell proliferation. [, , , , , , , , , , , , , , , ] It received FDA approval for treating specific types of metastatic breast cancer. [, , ]

8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: Identified as a related substance of Palbociclib, [] this compound shares a very similar structure to Palbociclib. []
  • Relevance: This compound is structurally related to 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one as it retains the core pyrido[2,3-d]pyrimidin-7-one structure and the 5-(piperazin-1-yl)pyridin-2-yl substituent. The key difference lies in the absence of the 6-acetyl group compared to both the target compound and Palbociclib. [] This structural modification likely affects its binding affinity to CDK4/6, potentially altering its potency and selectivity.

8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridine-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: Another related substance found in Palbociclib, [] this compound is structurally similar to Palbociclib. []

tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

  • Compound Description: Identified as a related substance of Palbociclib, [] this compound is structurally very similar to Palbociclib. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound, identified as a new process-related impurity of Palbociclib, [] exhibits structural similarities to Palbociclib. []
  • Relevance: This compound exhibits a high degree of structural similarity to 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one, sharing the core pyrido[2,3-d]pyrimidin-7-one core and the 6-acetyl group. The main difference lies in the position of the piperazine moiety on the pyridine ring. In this compound, the piperazine is connected at the 3-position, whereas in the target compound and Palbociclib, it's at the 5-position. [] This positional isomerism might significantly affect its binding affinity and selectivity profile towards CDK4/6 compared to the target compound.

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

  • Compound Description: Identified as a new process-related impurity of Palbociclib, [] this compound exhibits structural similarities to Palbociclib. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

  • Compound Description: CKIA is a small molecule CDK4 inhibitor radiolabeled with 124I. [, ] It exhibits promising potential for tumor imaging using positron emission tomography (PET) by targeting the CDK4/pRb/E2F pathway. [, ]
  • Relevance: Although CKIA shares the core pyrido[2,3-d]-pyrimidin-7-one structure with 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one, it differs significantly in its substituents. CKIA features a 6-iodo group instead of the 6-acetyl, a 4-piperazin-1-yl-phenylamino group instead of the pyridin-2-yl amino group, and lacks the methyl substitution on the pyridine ring. [, ] These significant changes in the substitution pattern likely impact its binding mode to CDK4/6 and its selectivity profile compared to the target compound.

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

  • Compound Description: CKIB, a small molecule CDK4 inhibitor radiolabeled with 124I, shows potential as a probe for tumor imaging using PET by targeting the CDK4/pRb/E2F pathway. [, ]

6-Bromo-8-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (lig17)

  • Compound Description: This compound, referred to as "lig17" in the study, is a pyrido[2,3-d]pyrimidin-7-one derivative that exhibits selective inhibition towards CDK4 compared to CDK2. [] Molecular dynamics studies revealed its binding mode to CDK4 and highlighted the importance of specific interactions for its selectivity. []
  • Relevance: Lig17 shares a high degree of structural similarity with 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one. Both compounds have the same core pyrido[2,3-d]pyrimidin-7-one structure, the 5-(piperazin-1-yl)-pyridin-2-yl amino group, and the methyl substitution on the pyridine ring. [] The key difference is the presence of a 6-bromo substituent in lig17 instead of the 6-acetyl group. This difference in the halogen substituent at the 6-position likely affects their binding affinities and selectivity profiles toward CDK4/6. Understanding these subtle variations is crucial for designing novel and selective CDK4/6 inhibitors.

8-Dicyclopropylmethyl-1-11C-methyl-3-propyl-xanthine (11C-MPDX)

  • Compound Description: 11C-MPDX is a radiolabeled antagonist used for visualizing and quantifying adenosine A1 receptors (A1R) in the brain using positron emission tomography (PET). [, ] It demonstrates high uptake in brain regions rich in A1R, such as the striatum, hippocampus, and cerebellum. [, ]
  • Relevance: While not directly belonging to the pyrido[2,3-d]pyrimidin-7-one class, 11C-MPDX is relevant as it exemplifies the use of radiolabeling for studying target engagement and biodistribution in vivo. [, ] Understanding the principles and challenges associated with radiolabeled probes, as demonstrated by 11C-MPDX, is valuable for exploring the potential development of radiolabeled analogs of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one for imaging or therapeutic applications.

Properties

CAS Number

2174002-29-8

Product Name

Palbociclib N-oxide

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C24H29N7O3

Molecular Weight

463.542

InChI

InChI=1S/C24H29N7O3/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)31(34)11-9-25-10-12-31)29-22(19)30(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)

InChI Key

ZDIMBNTYWUUTJC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)[N+]4(CCNCC4)[O-])C5CCCC5)C(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.